molecular formula C21H15ClN4O2 B11485704 3-(2-chlorobenzyl)-4-oxo-N-(pyridin-4-yl)-3,4-dihydrophthalazine-1-carboxamide

3-(2-chlorobenzyl)-4-oxo-N-(pyridin-4-yl)-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B11485704
M. Wt: 390.8 g/mol
InChI Key: MWFCUAYFLROMPW-UHFFFAOYSA-N
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Description

3-(2-chlorobenzyl)-4-oxo-N-(pyridin-4-yl)-3,4-dihydrophthalazine-1-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phthalazine core, which is a nitrogen-containing heterocycle, and is substituted with a chlorobenzyl group, a pyridinyl group, and a carboxamide group.

Preparation Methods

The synthesis of 3-(2-chlorobenzyl)-4-oxo-N-(pyridin-4-yl)-3,4-dihydrophthalazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the phthalazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorobenzyl group: This step often involves a nucleophilic substitution reaction where a chlorobenzyl halide reacts with the phthalazine core.

    Attachment of the pyridinyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, where the pyridinyl group is introduced to the phthalazine core.

    Formation of the carboxamide group: This step involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, to form the carboxamide linkage.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-(2-chlorobenzyl)-4-oxo-N-(pyridin-4-yl)-3,4-dihydrophthalazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Coupling Reactions: The pyridinyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds with other aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block in organic synthesis for the development of new molecules with potential biological activity.

    Biology: It has been investigated for its potential as an enzyme inhibitor or receptor modulator, which could have implications in drug discovery and development.

    Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of diseases such as cancer, tuberculosis, and inflammatory conditions.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(2-chlorobenzyl)-4-oxo-N-(pyridin-4-yl)-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

3-(2-chlorobenzyl)-4-oxo-N-(pyridin-4-yl)-3,4-dihydrophthalazine-1-carboxamide can be compared with other similar compounds, such as:

    Phthalazine derivatives: These compounds share the phthalazine core and may have similar biological activities, but differ in their substitution patterns.

    Benzyl-substituted compounds: These compounds contain a benzyl group and may have similar chemical reactivity, but differ in their core structures.

    Pyridinyl-substituted compounds: These compounds contain a pyridinyl group and may have similar biological activities, but differ in their overall structures.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.

Properties

Molecular Formula

C21H15ClN4O2

Molecular Weight

390.8 g/mol

IUPAC Name

3-[(2-chlorophenyl)methyl]-4-oxo-N-pyridin-4-ylphthalazine-1-carboxamide

InChI

InChI=1S/C21H15ClN4O2/c22-18-8-4-1-5-14(18)13-26-21(28)17-7-3-2-6-16(17)19(25-26)20(27)24-15-9-11-23-12-10-15/h1-12H,13H2,(H,23,24,27)

InChI Key

MWFCUAYFLROMPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3C(=N2)C(=O)NC4=CC=NC=C4)Cl

Origin of Product

United States

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